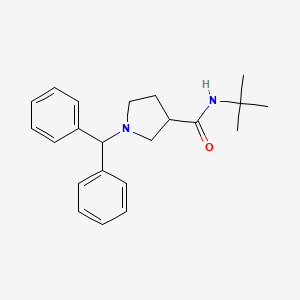

![molecular formula C21H22N8 B6476761 2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline CAS No. 2640815-53-6](/img/structure/B6476761.png)

2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline” is a pyrazole-bearing compound . Pyrazole compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Synthesis Analysis

The synthesis of pyrazole compounds involves the use of elemental microanalysis, FTIR, and 1H NMR techniques . The hydrazine-coupled pyrazoles were successfully synthesized .Molecular Structure Analysis

The molecular structure of pyrazole compounds was verified using elemental microanalysis, FTIR, and 1H NMR techniques . The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of compound 13 .Chemical Reactions Analysis

The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .Mécanisme D'action

Target of Action

Similar compounds have been found to target the ret (c-ret) protein . The RET protein is a receptor tyrosine kinase involved in cell growth and differentiation .

Mode of Action

Similar compounds have been found to inhibit the ret protein, thereby preventing the activation of downstream signaling pathways that promote cell growth and differentiation .

Biochemical Pathways

Inhibition of the ret protein typically affects pathways involved in cell growth and differentiation .

Pharmacokinetics

Similar compounds have been found to be highly soluble in water and other polar solvents This suggests that the compound may have good bioavailability

Result of Action

Inhibition of the ret protein typically results in decreased cell growth and differentiation .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of similar compounds .

Analyse Biochimique

Biochemical Properties

2-methyl-3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline plays a significant role in biochemical reactions, particularly in enzyme inhibition and receptor binding. This compound interacts with various enzymes, including acetylcholinesterase, which is crucial for neurotransmission. By inhibiting acetylcholinesterase, this compound can modulate cholinergic signaling pathways, potentially offering therapeutic benefits for neurodegenerative diseases .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, it can affect gene expression and cellular metabolism, leading to changes in cell proliferation and apoptosis . Additionally, its interaction with acetylcholinesterase impacts neural cells, potentially altering neurotransmission and neural plasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. This inhibition leads to increased acetylcholine levels in synaptic clefts, enhancing cholinergic signaling . Furthermore, the compound’s structure allows it to interact with other proteins and receptors, potentially modulating various biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of acetylcholinesterase, resulting in persistent changes in neural activity and behavior . Additionally, its stability and degradation kinetics are crucial for understanding its long-term effects in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant toxicity. At higher doses, it can induce adverse effects, including neurotoxicity and oxidative stress . These threshold effects are critical for determining the therapeutic window and safety profile of the compound in potential clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these pathways is essential for optimizing its therapeutic potential and minimizing adverse effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in various cellular compartments . The compound’s distribution profile is crucial for its efficacy and safety, as it influences the concentration of the active compound at target sites .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can modulate its interactions with biomolecules and its overall biochemical effects . Understanding these localization mechanisms is vital for elucidating the compound’s mode of action and optimizing its therapeutic applications .

Propriétés

IUPAC Name |

2-methyl-3-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N8/c1-15-9-10-29(26-15)20-8-7-19(24-25-20)27-11-13-28(14-12-27)21-16(2)22-17-5-3-4-6-18(17)23-21/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIJUGZFWVFPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC5=CC=CC=C5N=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B6476687.png)

![5-(furan-2-yl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-1,2-oxazole-3-carboxamide](/img/structure/B6476693.png)

![1-(1-benzothiophen-3-yl)-2-({[1,3]thiazolo[4,5-c]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B6476698.png)

![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-6-methoxy-1H-indole](/img/structure/B6476699.png)

![4-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinazoline](/img/structure/B6476708.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6476716.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B6476721.png)

![2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinoxaline](/img/structure/B6476722.png)

![N'-[(4-methoxyphenyl)methyl]-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethanediamide](/img/structure/B6476723.png)

![2-methyl-3-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6476725.png)

![1-(2,3-dimethoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6476734.png)

![1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B6476737.png)

![N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B6476746.png)